molecular formula C11H19IO B12533831 Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- CAS No. 868615-35-4

Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)-

Cat. No.: B12533831
CAS No.: 868615-35-4
M. Wt: 294.17 g/mol
InChI Key: AFWAHJXCEYNSHS-HCCKASOXSA-N
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Description

Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- is a specialized organic compound with a unique structure that includes an iodoethyl group, a methyl group, and an isopropyl group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the core structure.

    Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions, using appropriate alkyl halides and a strong base like sodium hydride.

    Stereoselective Synthesis: The (2R)- configuration is achieved through stereoselective synthesis, ensuring the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodo group or to convert the carbonyl group to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with specialized properties, such as polymers and resins.

    Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- involves its interaction with molecular targets, such as enzymes or receptors. The iodoethyl group can participate in halogen bonding, while the cyclopentanone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 2-(2-iodoethyl)-2-methyl-: Similar structure but lacks the isopropyl group.

    Cyclopentanone, 2-(2-bromoethyl)-2-methyl-5-(1-methylethyl)-, (2R)-: Similar structure but with a bromo group instead of an iodo group.

    Cyclopentanone, 2-(2-chloroethyl)-2-methyl-5-(1-methylethyl)-, (2R)-: Similar structure but with a chloro group instead of an iodo group.

Uniqueness

Cyclopentanone, 2-(2-iodoethyl)-2-methyl-5-(1-methylethyl)-, (2R)- is unique due to the presence of the iodo group, which can participate in specific chemical reactions and interactions that other halogenated compounds may not. The (2R)- configuration also provides stereochemical specificity, which can be crucial in biological applications.

Properties

CAS No.

868615-35-4

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

(2R)-2-(2-iodoethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one

InChI

InChI=1S/C11H19IO/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9H,4-7H2,1-3H3/t9?,11-/m1/s1

InChI Key

AFWAHJXCEYNSHS-HCCKASOXSA-N

Isomeric SMILES

CC(C)C1CC[C@](C1=O)(C)CCI

Canonical SMILES

CC(C)C1CCC(C1=O)(C)CCI

Origin of Product

United States

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